2-Ethylcrotonaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-ethylbut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGZCSXWIRBTRW-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-25-7, 63883-69-2 | |
| Record name | 2-Butenal, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-trans-2-butenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063883692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenal, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-ethyl-2-butenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Perspectives in Chemical Synthesis
The primary and historically significant method for the synthesis of 2-ethylcrotonaldehyde is the aldol (B89426) condensation of acetaldehyde (B116499) and n-butyraldehyde. kinampark.comgoogle.com A key document in the history of this compound's production is a 1939 patent which details a process designed for economical, large-scale production. google.com This method involves the condensation of an excess of acetaldehyde with butyraldehyde (B50154) in the presence of a weak alkaline solution, such as a dilute aqueous solution of sodium hydroxide (B78521). google.com The resulting aldol addition product is then dehydrated, or "cracked," in the presence of a strong inorganic acid like sulfuric acid to yield this compound. google.com
The process described in the 1939 patent aimed to improve upon previous methods which were not economically viable for commercial production, often yielding this compound as a byproduct of other chemical preparations. google.com The patent outlines specific conditions for the reaction, including temperature control and the molar ratios of the reactants, to maximize the yield and efficiency of the synthesis. google.com For instance, maintaining a molar ratio of acetaldehyde to butyraldehyde of at least 2:1 was found to be desirable. google.com
Over time, research has also noted the formation of this compound as an impurity in other industrial processes, such as the carbonylation of methanol (B129727) to produce acetic acid. googleapis.com Its presence in these processes is often attributed to the aldol and cross-aldol condensation reactions of acetaldehyde, which can be an intermediate in these systems. googleapis.com
Reactivity and Mechanistic Investigations of 2 Ethylcrotonaldehyde
Unimolecular and Bimolecular Reaction Pathways
The reactivity of 2-Ethylcrotonaldehyde is characterized by its participation in a variety of reaction pathways, including condensations, additions, and redox transformations. These reactions leverage the electrophilic nature of both the carbonyl carbon and the β-carbon of the conjugated system.
Condensation Reactions and Self-Condensation
Aldol (B89426) condensation is a cornerstone reaction for the formation of this compound. It is typically synthesized via a crossed aldol condensation between n-butyraldehyde and acetaldehyde (B116499). wikipedia.org In this reaction, an enolate is formed from acetaldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of n-butyraldehyde. The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated this compound. wikipedia.org
The reaction is often catalyzed by bases like sodium hydroxide (B78521) or acids such as sulfuric acid. chem-station.comoberlin.edu Kinetic studies of acid-catalyzed aldol condensations have shown that the rate-limiting step is the attack of the enol form of one aldehyde onto the protonated carbonyl of the second aldehyde. oberlin.edu
In industrial processes such as methanol (B129727) carbonylation to produce acetic acid, this compound can be formed as an impurity. rsc.orggoogle.com Its presence is often attributed to the self-condensation of acetaldehyde to form crotonaldehyde (B89634), followed by further condensation reactions. google.com Like other aldehydes possessing α-hydrogens, this compound can theoretically undergo self-condensation, where it acts as both the nucleophilic enolate and the electrophile, although this is generally an undesired side reaction in targeted syntheses. rsc.orgresearchgate.net
Table 1: Representative Aldol Condensation for this compound Synthesis
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| n-Butyraldehyde, Acetaldehyde | Dilute NaOH solution | Acetbutyraldol | chem-station.com |
| Acetbutyraldol | Boiling 2% Sulfuric Acid | This compound | chem-station.com |
Addition Reactions and Associated Stereochemistry
The conjugated system in this compound allows for both 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the C=C double bond). The regioselectivity of the attack is influenced by the nature of the nucleophile.
Michael Addition: Soft nucleophiles, such as enolates, amines, and thiols, preferentially attack the electrophilic β-carbon in a 1,4-conjugate addition, a process known as the Michael reaction. numberanalytics.comlibretexts.orgresearchgate.net This reaction is synthetically valuable for forming new carbon-carbon or carbon-heteroatom bonds. The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. libretexts.org
Organocuprate Addition: Organocuprate reagents, such as lithium dialkylcuprates (R₂CuLi), are particularly effective for achieving 1,4-addition to α,β-unsaturated aldehydes with high regioselectivity, minimizing the competing 1,2-addition. numberanalytics.com The mechanism is thought to proceed via nucleophilic addition of the copper species to the β-carbon, forming a Cu(III) intermediate, followed by reductive elimination. chem-station.comwikipedia.org
Stereochemistry: Addition reactions to this compound can create new stereocenters. For instance, a Michael addition can generate up to two new chiral centers, one at the α-carbon and one at the β-carbon of the original molecule. libretexts.org The resulting stereochemistry (i.e., the formation of diastereomers) is influenced by factors such as the structure of the reactants, the catalyst used, and the reaction conditions. numberanalytics.com For example, in asymmetric Michael additions, chiral catalysts or auxiliaries are employed to control the stereochemical outcome, leading to the preferential formation of one enantiomer or diastereomer. nih.gov
Oxidation and Reduction Transformations
Oxidation: As an α,β-unsaturated aldehyde, this compound can undergo various oxidative transformations. Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can cause oxidative cleavage of the carbon-carbon double bond, which would ultimately yield carboxylic acids. libretexts.orgyoutube.com this compound is recognized as a permanganate-reducing impurity in industrial streams, indicating its susceptibility to oxidation by MnO₄⁻. google.comconicet.gov.argoogle.com
Ozonolysis provides another method for oxidative cleavage. This reaction involves treating the alkene with ozone (O₃) followed by a workup step. wikipedia.org Depending on the workup conditions (reductive or oxidative), the cleavage of the double bond in this compound would yield a mixture of smaller aldehydes and carboxylic acids. google.combyjus.com Furthermore, electrochemical oxidation in the presence of an alcohol can convert the aldehyde group into an ester. nih.govgoogle.com
Reduction: The reduction of this compound can be directed selectively towards the C=C double bond, the C=O group, or both, depending on the reagents and conditions.
Catalytic Hydrogenation: This is a common and versatile method for reduction. libretexts.orglibretexts.org
Selective reduction of the C=C bond can be achieved using catalysts like palladium on carbon (Pd/C) under specific conditions, yielding 2-ethylbutyraldehyde .
Selective reduction of the aldehyde group to an alcohol, yielding 2-ethyl-2-buten-1-ol , is more challenging but can be accomplished with specific chemoselective reagents like sodium borohydride (B1222165) in the presence of cerium salts (Luche reduction).
Complete reduction of both the double bond and the carbonyl group yields 2-ethylbutan-1-ol . This is typically achieved under more forcing hydrogenation conditions (higher pressure/temperature) or with stronger reducing agents. blogspot.com
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Typical Product(s) | Reference |
|---|---|---|---|
| Oxidation | Hot, acidic KMnO₄ | Oxidative cleavage products (e.g., carboxylic acids) | libretexts.orgyoutube.com |
| Oxidation | 1. O₃, 2. Workup | Cleavage products (aldehydes, ketones, or acids) | wikipedia.orgbyjus.com |
| Reduction (C=C) | H₂, Pd/C (controlled) | 2-Ethylbutyraldehyde | libretexts.org |
| Reduction (C=O) | NaBH₄, CeCl₃ | 2-Ethyl-2-buten-1-ol | - |
| Reduction (C=C & C=O) | H₂ (high pressure), Ni/Pt/Pd | 2-Ethylbutan-1-ol | libretexts.org |
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms of molecules like this compound. google.com By modeling reactions at a molecular level, researchers can gain insights into the structure of transient species and the energetics of reaction pathways that are difficult or impossible to observe experimentally. researchgate.net
Quantum Mechanical Characterization of Reaction Intermediates
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of α,β-unsaturated aldehydes. conicet.gov.arnumberanalytics.com These calculations can determine key properties that govern reaction pathways.
Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict reactivity. For an electrophile like this compound, the LUMO energy indicates its propensity to accept electrons from a nucleophile. nih.gov The shape and location of the LUMO can predict the site of nucleophilic attack (either the carbonyl carbon or the β-carbon).
Electrophilicity Index (ω): This parameter, derived from HOMO and LUMO energies, provides a quantitative measure of a molecule's electrophilic character, allowing for the comparison of reactivity among different α,β-unsaturated carbonyls. rsc.orgnih.gov
Charge Distribution: QM calculations can map the partial charges on each atom in the molecule. In this compound, this reveals the electrophilic nature of the carbonyl carbon and the β-carbon, helping to rationalize the regioselectivity of addition reactions. conicet.gov.ar
Intermediate Structures: The geometries and stabilities of transient intermediates, such as enolates or carbocations, can be accurately modeled. rsc.orgconicet.gov.ar This helps confirm their role in a proposed reaction mechanism. For example, in organocatalyzed reactions, the structure of key intermediates like Breslow intermediates can be characterized. rsc.org
Transition State Analysis and Energy Profiles
Beyond characterizing stable species, computational chemistry allows for the exploration of the entire reaction coordinate.
Transition State (TS) Searching: Algorithms are used to locate the geometry of the transition state—the highest energy point along the reaction pathway. The structure of the TS provides crucial information about the mechanism. For instance, the Zimmerman-Traxler model for aldol reactions, which proposes a six-membered, chair-like transition state, can be computationally modeled to predict and explain the observed stereochemistry. masterorganicchemistry.com
Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. openstax.org The height of the energy barrier (activation energy) determines the reaction rate. By comparing the energy profiles of different possible pathways, the most likely mechanism can be identified. For example, DFT calculations can elucidate whether a reaction proceeds through a stepwise or concerted mechanism and can rationalize the regio- and stereoselectivity by comparing the activation energies of the competing pathways. rsc.orggoogle.comgoogle.com This approach is vital for understanding why a particular isomer is the major product in reactions like catalytic hydrogenations or Michael additions.
Role and Occurrence in Chemical Systems and Materials
Function as a Chemical Intermediate in Organic Synthesis
2-Ethylcrotonaldehyde is a valuable precursor in the synthesis of various organic compounds, primarily due to its bifunctional nature which allows for a range of chemical modifications.
A primary application of this compound is its role as an intermediate in the production of 2-ethylbutanol. google.comgoogle.com This conversion is typically achieved through a hydrogenation reaction where the carbon-carbon double bond and the aldehyde functional group of this compound are reduced. google.com The industrial synthesis of 2-ethylbutanol often starts with the aldol (B89426) condensation of acetaldehyde (B116499) and butyraldehyde (B50154) to form this compound, which is then subsequently hydrogenated. wikipedia.orgguidechem.com This process is a notable method for producing branched-chain alcohols, which have different industrial applications compared to their straight-chain counterparts. google.com
The branched structure of 2-ethylbutanol, originating from the this compound precursor, imparts specific physical properties such as a very low freezing point. wikipedia.org This characteristic makes its esters valuable as plasticizers and lubricants, where they help to lower viscosity and freezing points. wikipedia.org
Table 1: Synthesis of 2-Ethylbutanol from this compound
| Starting Material | Intermediate | Product | Key Reaction Type |
| Acetaldehyde and Butyraldehyde | This compound | 2-Ethylbutanol | Aldol Condensation followed by Hydrogenation |
Beyond its use in the synthesis of 2-ethylbutanol, this compound serves as a building block in more specialized areas of organic synthesis. Its conjugated system makes it a participant in various addition and cycloaddition reactions. For instance, it has been used in the synthesis of complex heterocyclic structures like β-lactams. researchgate.net In one documented pathway, this compound reacts with N-(benzyloxycarbonyl)hydroxylamine in a process catalyzed by diphenylprolinol trimethylsilyl (B98337) ether to yield a precursor to a substituted isoxazolidinone, demonstrating its utility in constructing more intricate molecular architectures. researchgate.net
The reactivity of α,β-unsaturated aldehydes like this compound makes them versatile intermediates in the synthesis of a wide array of fine chemicals. wikipedia.org
Precursor for C6-Branched Alcohols (e.g., 2-Ethylbutanol)
Presence in Natural and Processed Materials
This compound is not only a synthetic intermediate but also a naturally occurring compound formed through various degradation pathways in biological and processed materials.
Lipid peroxidation, a process of oxidative degradation of lipids, is a significant pathway for the formation of this compound in food products, particularly those rich in polyunsaturated fatty acids like aquatic products. oup.com During the storage of such products, lipid oxidation leads to the formation of primary oxidation products like lipid hydroperoxides, which are unstable and decompose into a variety of secondary oxidation products, including aldehydes, ketones, and alcohols. oup.comnih.gov
Research on the volatile compounds in large yellow croaker fish oil during storage has identified this compound as one of the main volatile flavor substances that increase with storage time. oup.com Its formation contributes to the development of off-flavors and a decline in the sensory quality of the fish oil. oup.com The presence of such aldehydes is an indicator of lipid deterioration and can impact consumer acceptance of the product. oup.comresearchgate.net
Table 2: Formation of this compound in Aquatic Products
| Process | Starting Material | Key Intermediates | Product | Impact |
| Lipid Peroxidation | Polyunsaturated Fatty Acids | Lipid Hydroperoxides, Alkoxyl Radicals | This compound and other aldehydes | Off-flavor development, reduced sensory quality |
This compound has been identified as a product of the thermal degradation and pyrolysis of various organic materials, including biomass and components of electronic cigarette liquids. nih.govtno.nl Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, breaks down complex organic polymers like cellulose, hemicellulose, and lignin (B12514952) in biomass into a mixture of smaller volatile compounds. tno.nlcombustion-institute.it
Studies on the chemical emissions from heated vitamin E acetate (B1210297), an oil diluent used in electronic cigarettes, have detected this compound among the thermal transformation products. nih.govresearchgate.net Similarly, the pyrolysis of lignocellulosic biomass can yield a complex mixture of organic compounds, including various aldehydes, as the polymeric structures break down. tno.nlresearchgate.net The formation of these compounds is dependent on the composition of the original material and the specific conditions of the thermal process, such as temperature and heating rate. encyclopedia.pub
Formation During Lipid Peroxidation and Deterioration (e.g., in Aquatic Products)
Interactions within Complex Chemical Matrices
In complex chemical environments, such as those found in food systems or during industrial processes, this compound can participate in further reactions. As a reactive aldehyde, it can interact with other components of the matrix, such as proteins. The carbonyl group of aldehydes can react with nucleophilic groups in amino acid side chains, leading to protein modification and cross-linking. researchgate.netresearchgate.net
In the context of food deterioration, the interaction between lipid oxidation products, including aldehydes like this compound, and proteins can lead to changes in the physical and chemical properties of the food, such as texture and water-holding capacity. researchgate.net In industrial settings, the presence of this compound in a mixture of chemicals can influence the course of subsequent reactions or the final properties of a product. The ability of molecules to interact is influenced by factors such as their solubility parameters, which describe their cohesive energy density and potential for miscibility with other substances. kinampark.com
Advanced Analytical Techniques for Characterization and Detection
Chromatographic Separation Methods (e.g., Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are fundamental for separating 2-Ethylcrotonaldehyde from complex mixtures prior to its identification and quantification. mpg.de Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a particularly powerful and widely used method for the analysis of volatile and semi-volatile compounds like this compound. etamu.eduresearchgate.net
In GC-MS, the sample is first vaporized and carried by an inert gas through a long, thin column. etamu.edugetenviropass.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column. etamu.edu Compounds with different chemical properties travel through the column at different rates, leading to their separation. getenviropass.com The time it takes for a specific compound to travel through the column is known as its retention time, a key parameter for identification. etamu.edu
After separation in the GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. etamu.edu The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint" that allows for highly confident identification of the compound by matching it against spectral libraries. researchgate.net
GC-MS has been successfully applied in various contexts to detect this compound:
Environmental Analysis : It is used to analyze wastewater samples, where it can be present as an industrial byproduct. google.com
Industrial Quality Control : In the production of chemicals like acetic acid, GC is used to monitor and quantify impurities, including this compound, which can affect product quality. epo.orgexparte.com
Natural Product Analysis : Researchers have identified this compound as a constituent in ethanolic plant extracts using GC-MS analysis. phytojournal.com
Aerosol Emissions : The compound has been identified in chemical emissions from heated oils, with analytical standards being used for confirmation via GC/MS. nih.gov
The choice of the GC column and temperature program is critical for achieving good separation. For instance, a common setup for analyzing volatile compounds might involve a non-polar or mid-polar capillary column (e.g., HP-5MS or Rxi®-1ms) and a temperature-programmed oven to ensure the efficient elution of all components. nih.govmdpi.com
| Parameter | Description | Relevance to this compound Analysis |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | A tandem technique combining the separation power of GC with the identification capabilities of MS. etamu.edu |
| Sample State | Gaseous | The sample must be volatile and thermally stable to be analyzed by GC. researchgate.net |
| Separation Principle | Differential partitioning between a mobile gas phase and a stationary liquid/solid phase in a column. etamu.edu | Allows separation from other volatile compounds in a mixture. |
| Identification | Based on Retention Time (from GC) and Mass Spectrum (from MS). researchgate.net | Provides high confidence in the identification of this compound. |
| Applications | Environmental monitoring, industrial quality control, natural product analysis, forensic investigation. researchgate.netexparte.comphytojournal.com | Used to detect this compound in wastewater, chemical products, and plant extracts. google.comphytojournal.com |
While GC-MS is prevalent, other chromatographic methods like High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for separating isomers or non-volatile derivatives. sunnypharmtech.com
Spectroscopic Characterization and Structural Elucidation
Spectroscopy is indispensable for the definitive structural elucidation of molecules like this compound. anu.edu.au Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's carbon framework, functional groups, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds. researchgate.net It relies on the magnetic properties of certain atomic nuclei, primarily ¹H (proton) and ¹³C.
¹³C NMR : This technique provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. bhu.ac.in The chemical shift (δ), measured in parts per million (ppm), depends on the electronic environment of the carbon atom. libretexts.org For this compound, distinct signals would be expected for the carbonyl carbon, the vinylic carbons of the C=C double bond, the ethyl group carbons, and the methyl group carbon. libretexts.orgnih.gov Generally, sp²-hybridized carbons (like those in C=C and C=O bonds) resonate at a lower field (higher ppm values) than sp³-hybridized carbons. libretexts.org
¹H NMR : This technique provides information about the number and types of hydrogen atoms in a molecule. The chemical shift, signal splitting (multiplicity), and integration values of the peaks reveal the electronic environment of the protons and how they are connected to neighboring atoms. hmdb.ca
The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the complete chemical structure of this compound. nih.govunr.edu
| Nucleus | Predicted Chemical Shift Range (ppm) | Structural Information |
| ¹³C | ~190-220 | Aldehyde Carbonyl (C=O) libretexts.org |
| ~110-150 | Alkene Carbons (C=C) libretexts.org | |
| ~10-40 | Aliphatic Carbons (CH₃, CH₂) bhu.ac.in | |
| ¹H | ~9-10 | Aldehyde Proton (-CHO) |
| ~5-7 | Alkene Proton (=CH-) | |
| ~1-3 | Aliphatic Protons (-CH₂-CH₃) |
Note: The table presents typical chemical shift ranges for the functional groups present in this compound. Actual values are dependent on the specific molecular structure and solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). bruker.com The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups. researchgate.net It is a rapid and non-destructive technique often used for identifying the presence of key functional groups. bruker.com
For this compound, characteristic absorption bands would include:
A strong absorption from the C=O (carbonyl) stretching vibration of the aldehyde.
An absorption from the C=C stretching vibration of the alkene.
Absorptions from the C-H stretching of the aldehyde, alkene, and alkyl groups.
FTIR is a valuable tool for confirming the presence of the α,β-unsaturated aldehyde moiety in the molecule. edinst.comresearchgate.net
Methodological Advancements in Trace Analysis and Quantification
Modern analytical methods have focused on enhancing sensitivity and selectivity to achieve lower detection limits. One of the primary advancements is the use of tandem mass spectrometry (MS/MS) , often coupled with gas chromatography (GC-MS/MS). getenviropass.com This technique adds a second stage of mass analysis. After initial separation and ionization, a specific ion (the precursor ion) corresponding to the target analyte is selected, fragmented, and then the resulting fragment ions (product ions) are detected. getenviropass.com This process significantly reduces background noise and chemical interference, allowing for much lower limits of quantification, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.
Methodological advancements also include:
Optimized Sample Preparation : Techniques like solid-phase extraction (SPE) can be used to pre-concentrate the analyte from a large volume of a dilute sample (e.g., water) and remove interfering matrix components before instrumental analysis. nih.gov
Derivatization : In some cases, the analyte can be chemically modified (derivatized) to improve its chromatographic behavior or detection sensitivity. For aldehydes, derivatization with agents like PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) can produce a derivative that is more amenable to detection by certain detectors. nih.gov
Validated Quantification Methods : For accurate quantification, methods are validated to determine key parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). mdpi.comnih.gov This often involves creating calibration curves using certified analytical standards. google.com In a study of volatile emissions, this compound was purchased as a chemical standard to confirm its presence and enable quantification. nih.gov
These advanced methods are essential for regulatory compliance and process control where even trace amounts of this compound are significant. google.comgoogle.com
Theoretical and Computational Studies Pertaining to 2 Ethylcrotonaldehyde
Electronic Structure Theory and Molecular Orbital Analysis
Theoretical studies on α,β-unsaturated carbonyl compounds, such as 2-ethylcrotonaldehyde, often involve the application of electronic structure theory and molecular orbital (MO) analysis to explain their spectroscopic properties and reactivity. scribd.com MO theory describes the behavior of electrons in a molecule based on the combination of atomic wavefunctions, resulting in molecular orbitals that can extend over the entire molecule. libretexts.org
The electronic transitions observed in UV-visible spectroscopy for these compounds, specifically the π→π* and n→π* transitions, can be rationalized through MO analysis. scribd.com For α,β-unsaturated aldehydes, the highest occupied molecular orbital (HOMO) is typically the non-bonding orbital (n) on the oxygen atom, and the lowest unoccupied molecular orbital (LUMO) is the antibonding π* orbital of the C=C-C=O conjugated system. uni-muenchen.deresearchgate.net The energy difference between these orbitals corresponds to the n→π* transition. The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital.
Computational methods, such as ab initio and density functional theory (DFT), are used to calculate the energies of these molecular orbitals and predict the wavelengths of maximum absorption (λmax). researchgate.net These calculations can also provide a detailed picture of the electron distribution in the ground and excited states, helping to understand the nature of the electronic transitions. For instance, in a similar α,β-unsaturated aldehyde, the first electronic transition is primarily associated with the aldehyde group, while the second electronic transition may involve the nitrate (B79036) group if present. researchgate.net
Table 1: Key Molecular Orbitals in α,β-Unsaturated Aldehydes and Their Role in Electronic Transitions
| Molecular Orbital | Description | Role in Electronic Transitions |
| HOMO (n) | Primarily composed of the lone pair orbitals on the oxygen atom. uni-muenchen.de | Involved in the lower energy n→π* transition. |
| π | Bonding molecular orbital formed from the p-orbitals of the conjugated C=C-C=O system. | Involved in the higher energy π→π* transition. |
| LUMO (π) | Antibonding molecular orbital of the conjugated C=C-C=O system. uni-muenchen.de | The destination orbital for both n→π and π→π* transitions. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes. researchgate.netdrugdesign.org For a flexible molecule like this compound, MD simulations can provide insights into the different conformations it can adopt and the energetic barriers between them.
By simulating the motion of atoms over time, MD can reveal the preferred spatial arrangements of the ethyl group relative to the crotonaldehyde (B89634) backbone. plos.org This type of analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. Techniques such as Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the most significant collective motions and conformational substates. nih.gov
The results of MD simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. This surface helps in identifying the most stable conformers (energy minima) and the transition states that connect them. Understanding the conformational landscape is important for predicting the outcome of chemical reactions, as different conformers may exhibit different reactivities. researchgate.net
Table 2: Application of Molecular Dynamics in the Study of this compound
| Simulation Aspect | Information Gained | Relevance |
| Conformational Sampling | Identifies the range of accessible conformations and their relative populations. | Understanding the flexibility and shape of the molecule. |
| Energy Calculations | Determines the potential energy of different conformers. | Predicts the most stable conformations. |
| Time Evolution | Tracks the changes in molecular geometry over time. mdpi.com | Reveals the dynamics of conformational transitions. |
| Interaction Analysis | Simulates interactions with solvents or other molecules. | Provides insights into intermolecular forces and reaction mechanisms. |
Development of Predictive Models for Chemical Behavior
Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches, is used to estimate various chemical and physical properties of compounds like this compound based on their molecular structure. nih.gov These models are valuable for predicting properties that are difficult or expensive to measure experimentally.
These predictive models rely on molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure. Descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. The predictive power of these models is highly dependent on the quality and diversity of the training data and the choice of molecular descriptors. nih.gov
Table 3: Examples of Predictive Models and Their Applications
| Predicted Property | Modeling Approach | Key Descriptors |
| Autoignition Temperature (AIT) | Structural Group Contribution, Artificial Neural Networks (ANN) | Functional groups, molecular weight, critical pressure |
| Flash Point | Group Contribution, Machine Learning dokumen.pubasau.ru | Functional groups, normal boiling point dokumen.pub |
| Toxicity | QSAR, Machine Learning nih.gov | Bioactivity data, chemical structure fingerprints nih.gov |
| Heat of Combustion | QSPR, Consensus Modeling dokumen.pub | Molecular descriptors derived from computational chemistry |
Environmental Pathways and Distribution of 2 Ethylcrotonaldehyde
Presence in Industrial Emissions and Effluents
2-Ethylcrotonaldehyde has been identified as a byproduct and impurity in specific industrial processes, leading to its potential release into the environment through emissions and wastewater. In the manufacturing of acetic acid, this compound can form as an impurity. nih.govrepositoriodigital.com It arises from the aldol (B89426) condensation of acetaldehyde (B116499), which is a byproduct of the primary reaction. nih.gov The concentration of this compound, along with crotonaldehyde (B89634), may increase when the amount of water in the carbonylation reaction mixture decreases. repositoriodigital.com
The compound is also associated with the production of other chemicals. For instance, the reaction of butyraldehyde (B50154) with acetaldehyde can lead to the formation of this compound. nih.gov Due to its presence in these industrial streams, it is considered a component of concern in industrial wastewater. janusinfo.se
Furthermore, thermal degradation of certain commercial products can lead to the emission of this compound. Studies have identified this compound as a chemical emission from Vitamin E Acetate (B1210297) when heated, a substance used as a diluent in electronic cigarette liquids. basel.inteuropa.eu This indicates a potential pathway for its release into the atmosphere from non-industrial sources as well.
A study on the treatment of synthetic industrial wastewater provides specific data on the presence and management of this compound. In one instance, a synthetic wastewater sample was prepared containing a significant concentration of the compound before treatment. janusinfo.se
Table 1: Industrial Processes Associated with this compound
| Industrial Process/Source | Role of this compound | Reference |
|---|---|---|
| Acetic Acid Manufacturing | Impurity from acetaldehyde condensation | nih.govrepositoriodigital.com |
| Aldol Condensation Reactions | Product of butyraldehyde and acetaldehyde reaction | nih.gov |
| Industrial Wastewater | Contaminant requiring treatment | janusinfo.se |
| Heated Vitamin E Acetate | Thermal emission product | basel.inteuropa.eu |
Atmospheric and Aquatic Transformation Pathways
Once released into the environment, this compound is subject to various transformation processes in the atmosphere and in aquatic systems. The compound is described as being "air sensitive," which suggests it is susceptible to degradation upon exposure to air, likely through oxidation reactions. researchgate.net This reactivity indicates that its persistence in the atmosphere may be limited due to chemical transformation. The heating of oil diluents in the presence of oxygen results in thermal breakdown, rearrangement, and oxidation products, which is a potential atmospheric transformation pathway for this compound. basel.int
In aquatic environments, this compound has been identified as a volatile substance resulting from the oxidation of lipids. For example, it has been detected as one of the main volatile flavor substances in the oil of the large yellow croaker, where it is a secondary product of lipid oxidation. nih.govnih.gov This points to a natural formation pathway in aquatic and biological systems.
Chemical transformation in aquatic systems can also be influenced by surrounding conditions. For instance, aldehydes present in fish oil can be chemically transformed into more volatile acetals in the presence of ethyl alcohol and an acid catalyst. While this is a specific reaction condition, it illustrates a potential pathway for the alteration of this compound in certain aquatic environments.
Bioaccumulation and Biodegradation Research
Research into the environmental fate of this compound includes studies on its biodegradability, although specific data on its bioaccumulation potential is limited.
A key study documented the treatment of synthetic wastewater containing this compound. janusinfo.se The research detailed an experiment where a sample containing 900 mg/liter of the compound underwent treatment. An aerobic Warburg respirometer study was conducted on the treated effluent, which indicated a 24% oxidation of the contained organic material within 30 hours. janusinfo.se This finding suggests that this compound can be biodegraded under aerobic conditions. However, the same study noted that the untreated this compound sample was inhibitory to the biomass used in the treatment system, highlighting the importance of managing its concentration in biological treatment processes. janusinfo.se
Table 2: Biodegradation of this compound in a Synthetic Wastewater Study
| Parameter | Initial Concentration | Finding | Reference |
|---|---|---|---|
| This compound | 900 mg/liter | Untreated sample was inhibitory to biomass. | janusinfo.se |
| Organic Material in Treated Effluent | N/A | 24% oxidation occurred in 30 hours under aerobic conditions. | janusinfo.se |
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of organic compounds, including 2-ethylcrotonaldehyde. mdpi.comresearchgate.net These computational tools offer the potential to accelerate the discovery of new synthetic routes and optimize existing processes with unprecedented speed and precision. mdpi.com
Table 1: Applications of AI/ML in the Synthetic Design of this compound
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
|---|---|---|
| Reaction Outcome Prediction | ML models predict the yield and selectivity of a chemical reaction based on reactants, catalysts, and conditions. mdpi.commdpi.com | Optimization of the aldol (B89426) condensation process, maximizing the yield of this compound while minimizing byproducts. |
| Catalyst Discovery | AI algorithms screen virtual libraries of potential catalysts to identify candidates with high predicted activity and selectivity. mdpi.com | Accelerated discovery of novel, more efficient, or sustainable catalysts (e.g., non-precious metal or biocatalysts) for the synthesis. |
| Retrosynthesis Planning | AI tools propose synthetic routes for a target molecule by working backward from the product. acs.org | Identification of alternative and potentially more sustainable synthetic pathways from different starting materials. |
| Automated Reaction Optimization | Robotic systems controlled by ML algorithms perform experiments to rapidly find optimal reaction conditions. mdpi.com | Faster development and scale-up of the manufacturing process with improved efficiency and safety. |
Exploration of Novel Catalytic Systems for Sustainable Production
The chemical industry's shift towards green chemistry principles is driving research into novel catalytic systems that are efficient, selective, and environmentally benign. nano-ntp.com For the production of this compound and other C6 aldehydes, future research will focus on moving away from harsh reaction conditions and hazardous reagents towards more sustainable alternatives. researchgate.netmdpi.com
Biocatalysis represents another key paradigm for sustainable aldehyde production. nih.gov The use of enzymes, such as lipoxygenases and lyases, or whole-cell microbial factories is being explored for the synthesis of various aldehydes from renewable feedstocks like vegetable oils or glycerol. nih.govsciepublish.com While direct biocatalytic routes to this compound are still emerging, research into engineered metabolic pathways in microorganisms could provide a pathway for its production from renewable carbon sources. osti.govsciepublish.com This approach aligns with the principles of a circular economy by transforming bio-based feedstocks into valuable chemicals. mdpi.com
Furthermore, the design of recyclable catalysts is a critical aspect of sustainable production. researchgate.net Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are easier to separate and reuse, minimizing waste. Research efforts are focused on improving the stability and activity retention of these catalysts over multiple reaction cycles. researchgate.netnih.gov
Table 2: Comparison of Catalytic Systems for Aldehyde Production
| Catalytic System | Description | Advantages for Sustainable Production | Challenges |
|---|---|---|---|
| Homogeneous Catalysts | Catalyst is in the same phase as reactants. | High activity and selectivity. | Difficult to separate from the product, leading to potential contamination and catalyst loss. |
| Heterogeneous Catalysts | Catalyst is in a different phase from reactants. researchgate.net | Easy separation and recyclability, reduced waste. researchgate.net | Can have lower activity compared to homogeneous counterparts; potential for deactivation. nih.gov |
| Biocatalysts (Enzymes/Cells) | Use of biological systems to catalyze reactions. nih.govsciepublish.com | Operate under mild conditions (pH, temp), high selectivity, use of renewable feedstocks. nano-ntp.commdpi.com | Enzyme stability can be limited; downstream processing can be complex. sciepublish.com |
| Organocatalysts | Use of small, metal-free organic molecules as catalysts. osti.gov | Avoids toxic heavy metals, often robust and stable. osti.gov | May require higher catalyst loading compared to metal-based systems. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques are emerging as powerful Process Analytical Technology (PAT) tools for real-time, in-situ monitoring of chemical reactions, providing detailed molecular information without the need for time-consuming offline analysis. mdpi.comacs.org
Infrared (IR) and Raman spectroscopy are particularly well-suited for this purpose. oxinst.comnih.gov In-situ Attenuated Total Reflection (ATR)-FTIR spectroscopy can track the concentration of reactants, products, and key intermediates during a reaction by monitoring their characteristic vibrational bands. mdpi.comacs.org This allows for precise determination of reaction endpoints, identification of transient species, and elucidation of reaction mechanisms. mdpi.com For the synthesis of this compound, this could mean monitoring the disappearance of the n-butyraldehyde reactant and the appearance of the α,β-unsaturated aldehyde product in real time.
Raman spectroscopy offers complementary information and has the advantage of being less sensitive to water, making it suitable for aqueous reaction systems. nih.gov Techniques like Ultraviolet-Resonance Raman (UV-RR) spectroscopy can enhance the signal of specific components, even at low concentrations, allowing for sensitive monitoring of reactants and products. oxinst.com
Another powerful, emerging technique is Molecular Rotational Resonance (MRR) spectroscopy. nih.gov MRR is a gas-phase technique with exceptionally high selectivity, capable of unambiguously identifying and quantifying individual chemical species in a complex mixture based on their unique rotational spectra, without the need for chromatography or chemometric models. nih.gov This could be invaluable for monitoring the headspace of a reactor to detect volatile intermediates, byproducts, or unreacted starting materials with high fidelity.
Table 3: Spectroscopic Probes for Real-time Reaction Monitoring | Spectroscopic Technique | Principle | Advantages for Monitoring Aldehyde Synthesis | | :--- | :--- | :--- | | FTIR Spectroscopy (ATR) | Measures the absorption of infrared radiation by molecular vibrations. acs.org | Provides real-time quantitative data on reactants and products; useful for mechanistic studies. mdpi.com | Water can be a strong interferent; probe can be susceptible to fouling. | | Raman Spectroscopy | Measures the inelastic scattering of monochromatic light from molecular vibrations. nih.gov | Insensitive to water; can be used with fiber optics for remote monitoring. oxinst.com | Raman scattering can be inherently weak, sometimes requiring enhancement techniques. oxinst.com | | Molecular Rotational Resonance (MRR) | Measures the absorption of microwave radiation corresponding to transitions between molecular rotational energy levels. nih.gov | Unparalleled selectivity for different molecules and isomers; no need for separation or calibration models. nih.gov | Requires the sample to be in the gas phase; may need a heated inlet system. nih.gov | | UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light by electronic transitions. | Good for monitoring conjugated systems, such as the C=C-C=O chromophore in this compound. | Less structurally specific than vibrational or rotational spectroscopy. nih.gov |
Comprehensive Environmental Fate Modeling and Remediation Strategies
As environmental regulations become more stringent, a thorough understanding of the environmental fate and potential toxicity of industrial chemicals like this compound is crucial. Future research will focus on developing comprehensive models to predict its behavior in the environment and on creating more effective remediation strategies.
The α,β-unsaturated aldehyde structure of this compound makes it a reactive electrophile, which can influence its environmental interactions and toxicity. industrialchemicals.gov.au Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. oup.comresearchgate.net Future QSAR models, enhanced by machine learning, will provide more accurate predictions of properties like biodegradation half-life, soil sorption, and aquatic toxicity for unsaturated aldehydes. oup.comnih.gov These models are essential for proactive risk assessment and for designing greener chemicals with reduced environmental impact. nih.gov
In the event of environmental contamination, advanced remediation strategies will be necessary. Current research is moving beyond simple dilution or conventional biological treatment, which can be slow or ineffective for recalcitrant or toxic compounds. google.com Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are a promising chemical remediation technique. nih.gov Methods such as ozonation, photocatalytic oxidation, and catalytic wet oxidation can effectively degrade persistent organic pollutants into less harmful substances. nih.govacs.org
Bioremediation, which uses microorganisms to break down contaminants, remains a key area of research. nih.gov While high concentrations of aldehydes can be toxic to microbes, future work will involve identifying or engineering robust microbial strains capable of metabolizing this compound. google.com Combining physical methods, like adsorption onto materials such as biochar or activated carbon, with biological or chemical degradation could offer a multi-pronged and highly effective approach to remediation. nih.govcameron-cole.com
Table 4: Emerging Environmental and Remediation Approaches
| Approach | Description | Relevance to this compound |
|---|---|---|
| Advanced QSAR Modeling | Using machine learning and large datasets to predict the environmental properties and toxicity of chemicals from their structure. oup.comnih.gov | More accurate prediction of persistence, bioaccumulation potential, and toxicity to guide risk assessment and safe handling. |
| Environmental Fate Modeling | Simulating the transport, distribution, and degradation of a chemical in various environmental compartments (air, water, soil). industrialchemicals.gov.aunih.gov | Predicting environmental concentrations and identifying areas at risk of accumulation. |
| Advanced Oxidation Processes (AOPs) | Chemical treatment processes that use powerful oxidizing agents (e.g., ozone, hydroxyl radicals) to destroy pollutants. nih.gov | Effective for treating wastewater or contaminated sites where this compound is resistant to conventional methods. google.com |
| Enhanced Bioremediation | The use of specialized or genetically engineered microorganisms to degrade specific contaminants. nih.gov | A sustainable and potentially low-cost method for cleaning up contaminated soil and water. |
| Hybrid Remediation Systems | Combining multiple techniques, such as adsorption followed by chemical or biological degradation. cameron-cole.com | Offers a more robust and complete removal of the contaminant by leveraging the strengths of different methods. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-Ethylcrotonaldehyde, and how can researchers ensure reproducibility?
- Methodological Answer : The synthesis of this compound typically involves aldol condensation of propionaldehyde and acetaldehyde under basic or acidic catalysis. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst concentration) and purification steps (distillation at 136.5 °C ). For new compounds, provide NMR, IR, and mass spectrometry data to confirm structure and purity. For known compounds, cite prior literature but include at least one characterization method (e.g., GC-MS) to validate identity .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60 °C), light (UV/visible), and humidity. Monitor degradation via GC or HPLC, tracking changes in purity and the formation of byproducts (e.g., polymerization due to its α,β-unsaturated aldehyde structure). Include control samples and statistical analysis (e.g., ANOVA) to assess significance. Report uncertainties in measurement tools (e.g., ±0.5% for GC) .
Q. What spectroscopic techniques are most effective for identifying this compound in complex mixtures?
- Methodological Answer : Use a combination of FTIR (to detect the carbonyl stretch at ~1700 cm⁻¹) and ¹H NMR (δ 9.5–10 ppm for the aldehyde proton, δ 5–6 ppm for the conjugated alkene). For trace analysis, employ GC-MS with a polar capillary column (e.g., DB-WAX) and compare retention indices with standards. Cross-validate results using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity, diene structure, or catalyst effects. Design a matrix of experiments varying these parameters. Use DFT calculations (e.g., Gaussian software) to model transition states and compare with experimental kinetic data (e.g., rate constants via UV-Vis monitoring). Address outliers by re-evaluating purity (e.g., trace moisture may deactivate Lewis acid catalysts) .
Q. What computational strategies are recommended for predicting the environmental fate of this compound?
- Methodological Answer : Apply QSAR models to estimate biodegradation half-lives and toxicity. Use software like EPI Suite for partition coefficients (logP = 1.4 ) and hydrolysis rates. Validate predictions with lab-scale microcosm studies (soil/water systems) and LC-MS analysis of degradation products. Critically assess limitations, such as oversimplified assumptions in silico models .
Q. How should researchers design experiments to probe the compound’s role in asymmetric catalysis?
- Methodological Answer : Develop chiral ligands or organocatalysts to test enantioselective additions to this compound’s α,β-unsaturated system. Use kinetic resolution experiments (e.g., chiral HPLC) to measure enantiomeric excess (ee). Optimize reaction conditions (solvent, temperature) via Design of Experiments (DoE) methodologies. Compare results with analogous crotonaldehyde derivatives to isolate steric/electronic effects .
Q. What protocols ensure rigorous analysis of conflicting toxicity data for this compound?
- Methodological Answer : Conduct a systematic review using databases like SciFinder and Web of Science . Assess study design flaws (e.g., small sample sizes, lack of controls) and confounding variables (e.g., impurities). Replicate key studies under standardized OECD guidelines, using in vitro models (e.g., Ames test for mutagenicity) and in vivo assays (rodent LD50). Perform meta-analysis to quantify heterogeneity .
Methodological Best Practices
- Data Presentation : Include raw data in appendices and processed data (e.g., kinetic plots) in the main text. Label figures/tables with descriptive titles (<15 words) .
- Ethical Reporting : Disclose funding sources and conflicts of interest. Acknowledge collaborators in the "Ethical Requirements" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
